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Compound of Interest

Compound Name: Levomepromazine

Cat. No.: B1675116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of

Levomepromazine maleate, an N-substituted phenothiazine antipsychotic. The information

presented is intended to support research, development, and formulation activities by providing

essential data on its chemical and physical characteristics, solubility, and behavior in various

media.

Core Physicochemical Characteristics
Levomepromazine maleate is the maleate salt of Levomepromazine, a phenothiazine

derivative.[1][2] It presents as a white crystalline powder with a slightly bitter taste and is

odorless.[3] The compound's structure, molecular weight, and other fundamental properties are

critical for its formulation and pharmacological activity.

Table 1: Summary of Key Physicochemical Properties of Levomepromazine Maleate
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Property Value Source(s)

CAS Number 7104-38-3 [1][4]

Molecular Formula
C₁₉H₂₄N₂OS·C₄H₄O₄ (or

C₂₃H₂₈N₂O₅S)

Molecular Weight 444.54 g/mol

Appearance
White crystals or crystalline

powder

Melting Point
182 - 190°C (with

decomposition)

pKa (Levomepromazine base) 9.19

| Optical Rotation [α]²⁰_D_ | -13.5 to -16.5° (0.5 g in 20 mL chloroform) | |

Solubility Profile
The solubility of Levomepromazine maleate is a critical factor influencing its dissolution rate

and bioavailability. It exhibits varied solubility across different solvent systems, a characteristic

typical of phenothiazine derivatives. Its solubility is particularly dependent on the pH of the

medium due to the presence of an ionizable amine group.

Table 2: Solubility of Levomepromazine Maleate in Various Solvents
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Solvent
Qualitative
Solubility

Quantitative
Solubility (at 20°C)

Source(s)

Water
Very slightly
soluble

0.1 - 1 g/L

Acetic Acid (100) Freely soluble Not specified

Chloroform Soluble Not specified

Methanol Sparingly soluble Not specified

Ethanol (95) Slightly soluble Not specified

Acetone Slightly soluble Not specified

Diethyl Ether Practically insoluble Not specified

| DMSO | Soluble | 30 mg/mL (for Levomepromazine base) | |

Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible

physicochemical data. The following sections outline the protocols for determining key

parameters of Levomepromazine maleate.

Solubility Determination: Saturated Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the

thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent or buffer system

for a prolonged period until equilibrium is achieved. The concentration of the dissolved drug in

the supernatant is then quantified to determine its solubility.

Detailed Protocol:

Preparation: Add an excess amount of Levomepromazine maleate to a series of flasks,

each containing a buffer solution of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to cover the

physiological range). Ensure undissolved solid remains visible.
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Equilibration: Seal the flasks and place them in a mechanical shaker or agitator within a

temperature-controlled environment, typically at 37 ± 1 °C. Agitate the samples for a

predetermined time (e.g., 24-48 hours), which should be sufficient to reach equilibrium.

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated

supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm

PVDF filter).

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase.

Determine the concentration of Levomepromazine maleate using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analysis: Repeat the determination at least in triplicate for each pH condition to ensure

reproducibility. The lowest measured solubility across the pH range of 1.2-6.8 is used for

Biopharmaceutics Classification System (BCS) purposes.
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Experimental workflow for the shake-flask solubility determination.

pKa Determination: Potentiometric Titration
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Potentiometric titration is a precise and common method for determining the dissociation

constant (pKa) of ionizable drugs.

Principle: The method involves titrating a solution of the drug with a standardized acid or base.

The pH of the solution is monitored throughout the titration, and the pKa is determined from the

inflection point of the resulting pH vs. titrant volume curve.

Detailed Protocol:

System Calibration: Calibrate a pH meter and electrode system using at least three standard

aqueous buffers (e.g., pH 4, 7, and 10).

Sample Preparation: Prepare a solution of Levomepromazine maleate of known

concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M

KCl can be added.

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the

calibrated pH electrode.

Acidic Titration: Make the sample solution acidic (e.g., to pH 2.0) with a standardized HCl

solution.

Base Titration: Titrate the solution by adding small, precise increments of a standardized

NaOH solution (e.g., 0.1 M). Record the pH after each addition, allowing the reading to

stabilize. Continue the titration until the pH reaches approximately 12.

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a

titration curve. The pKa corresponds to the pH at the half-equivalence point. This can be

determined from the inflection point of the sigmoid curve or the peak of its first derivative.

Perform at least three replicate titrations.
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Relationship between pH and Ionization State of Levomepromazine (pKa ≈ 9.2)
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Logical relationship between pH and the ionization state of Levomepromazine.

Partition Coefficient (Log P) Determination: Shake-Flask
Method
The n-octanol/water partition coefficient (Log P) is a measure of a drug's lipophilicity, which is

crucial for predicting its absorption and distribution.

Principle: The shake-flask method involves dissolving the solute in a biphasic system of n-

octanol and water (or buffer). After equilibration, the concentration of the solute in each phase

is measured to calculate the partition coefficient. For ionizable compounds like

Levomepromazine, the distribution coefficient (Log D) is measured at a specific pH, while Log

P refers to the partitioning of the neutral species.

Detailed Protocol:

Phase Preparation: Pre-saturate n-octanol with a pH 7.4 buffer and vice versa by mixing and

allowing them to separate. This ensures mutual saturation of the solvents.

Partitioning: Add a known amount of Levomepromazine maleate to a vessel containing

measured volumes of the pre-saturated n-octanol and pH 7.4 buffer.
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Equilibration: Seal the vessel and shake it gently at a constant temperature until equilibrium

is reached (e.g., 24 hours).

Phase Separation: Separate the two phases by centrifugation to prevent emulsion formation.

Quantification: Carefully sample both the aqueous and octanol layers. Determine the

concentration of Levomepromazine in each phase using a suitable analytical method like

HPLC.

Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. Log D is the base-10 logarithm of

this ratio.

Mechanism of Action & Signaling Pathways
Levomepromazine exerts its therapeutic effects through a complex and multifactorial

mechanism, acting as a competitive antagonist at several central nervous system (CNS)

neurotransmitter receptors. This broad receptor-binding profile accounts for its antipsychotic,

sedative, antiemetic, and analgesic properties.

The primary mechanisms include:

Dopamine D₂ Receptor Antagonism: Blockade of D₂ receptors in the mesolimbic pathway is

believed to mediate its antipsychotic effects, reducing positive symptoms like hallucinations

and delusions.

Serotonin 5-HT₂ Receptor Antagonism: Antagonism at 5-HT₂ receptors contributes to its

antipsychotic efficacy and may help mitigate some extrapyramidal side effects.

Histamine H₁ Receptor Antagonism: Strong blockade of H₁ receptors is responsible for its

prominent sedative and hypnotic effects.

α₁-Adrenergic Receptor Antagonism: Blockade of these receptors leads to vasodilation and

can cause orthostatic hypotension, but also contributes to sedation.

Muscarinic M₁ Receptor Antagonism: This anticholinergic activity can lead to side effects like

dry mouth and blurred vision.
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Signaling pathway diagram of Levomepromazine's multi-receptor antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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